molecular formula C11H17N5 B11736901 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11736901
M. Wt: 219.29 g/mol
InChI Key: OIRCNIURNGEDRA-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound for research use. The structure of this compound features a methylene bridge connecting two distinct pyrazole rings. One ring is substituted with an ethyl group, while the other contains two methyl substituents . Pyrazole derivatives are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . Compounds containing the pyrazole nucleus have been extensively studied and are known to exhibit diverse biological properties, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities, among many others . The presence of this nucleus in various pharmacological agents underscores its significance in drug discovery and development . The specific research applications and biological profile of this compound are subject to ongoing investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14)

InChI Key

OIRCNIURNGEDRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly of Pyrazole Moieties

The stepwise approach constructs each pyrazole ring independently before coupling them. A representative pathway involves:

  • Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde : Achieved via condensation of ethyl hydrazine with β-ketoaldehydes under acidic conditions (e.g., HCl/EtOH at 60°C for 12 h).

  • Reductive amination : The aldehyde intermediate reacts with 1,5-dimethyl-1H-pyrazol-3-amine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C.

Key advantages :

  • Enables precise control over substitution patterns.

  • Minimizes side reactions compared to single-step methods.

Limitations :

  • Multi-step process reduces overall yield (typically 45–55%).

  • Requires isolation of intermediates, increasing production time.

Direct Alkylation of Pre-formed Pyrazole Derivatives

This method alkylates a pre-synthesized pyrazole amine with a functionalized pyrazole electrophile. A common protocol includes:

  • Preparation of 3-(chloromethyl)-1-ethyl-1H-pyrazole : Synthesized by treating 1-ethyl-1H-pyrazole-3-methanol with thionyl chloride (SOCl₂) in dichloromethane.

  • Nucleophilic substitution : Reacting the chloromethyl derivative with 1,5-dimethyl-1H-pyrazol-3-amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 8 h.

Reaction conditions :

ParameterOptimal Value
Temperature80°C
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Reaction Time8 h

Yield : 68–72% after purification.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states through dipole interactions.

  • Elevated temperatures (70–90°C) improve kinetics but risk decomposition above 100°C.

Comparative solvent study :

SolventYield (%)Purity (%)
DMF7298
DMSO6595
THF5891

Catalytic Systems

While base-mediated alkylation is standard, palladium-catalyzed coupling offers an alternative for sterically hindered substrates:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Conditions : Toluene, 110°C, 24 h

  • Yield : 63% with >99% regioselectivity.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/hexane, 1:3 → 3:1 gradient) removes unreacted starting materials and regioisomers.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for pharmaceutical-grade material.

Purification outcomes :

MethodPurity (%)Recovery (%)
Silica chromatography95–9885–90
Recrystallization9970–75

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.09 (s, 3H, NCH₃), 4.88 (s, 2H, NCH₂), 5.81 (s, 1H, pyrazole-H).

  • HRMS : m/z calculated for C₁₂H₁₉N₅ [M+H]⁺: 255.75; found: 255.72.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction time (2–4 h vs. 8 h batch), and improved safety profile.

  • Typical setup :

    • Reactor volume: 50 L

    • Flow rate: 10 L/h

    • Temperature: 85°C

    • Yield: 78% with 98% purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole N-oxides, while substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Antioxidant Properties

Recent studies have demonstrated that compounds containing pyrazole rings exhibit strong antioxidant activities. For example, derivatives of pyrazole have been shown to effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and other radical scavenging methods have indicated that pyrazole derivatives can outperform traditional antioxidants like ascorbic acid in certain contexts .

Anti-Cancer Activity

Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Compounds similar to N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine have shown promise in inducing apoptosis in colorectal cancer cells and other malignancies. Studies indicate that these compounds can trigger apoptotic pathways, making them potential candidates for anticancer drug development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, pyrazole derivatives have demonstrated inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory responses and cancer progression. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions such as arthritis and cancer .

Case Study 1: Antioxidant Activity

A study synthesized several pyrazole derivatives and tested their antioxidant capabilities using DPPH assays. Among these, compounds with structural similarities to this compound exhibited IC50 values lower than those of ascorbic acid, indicating superior radical scavenging activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study focusing on the cytotoxic effects of pyrazole derivatives on RKO colorectal carcinoma cells, several compounds were found to induce apoptosis significantly. The most potent compounds were identified as those with specific substitutions on the pyrazole ring, suggesting a structure–activity relationship that could guide future drug design efforts .

Summary Table of Applications

Application AreaDescriptionReference
Antioxidant ActivityEffective radical scavenging capabilities; outperforming traditional antioxidants
Anti-Cancer ActivityInduces apoptosis in various cancer cell lines; potential for drug development
Enzyme InhibitionInhibits lipoxygenase; potential therapeutic use in inflammatory diseases

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Rings

a) Alkyl Chain Modifications
  • The cyclopropanolamine moiety introduces a strained ring system, altering hydrogen-bonding interactions compared to the dimethylamine group in the target compound .
  • N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine (CAS 1856044-63-7):
    The 2,2-difluoroethyl group enhances metabolic stability and electron-withdrawing effects, which may influence binding affinity in biological targets .
b) Heterocyclic Additions
  • This modification is relevant in kinase inhibitor design .
c) Functional Group Derivatives
  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl Chloride :
    Sulfonylation of the amine group (as in ) drastically alters polarity and reactivity, enabling covalent binding or prodrug strategies. The target compound’s primary amine offers nucleophilic sites for further functionalization .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine C₁₂H₁₉N₅ ~233.32 g/mol Ethyl (N1), methyl (N1, C5)
N-[(1-Propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine (CAS 1018125-35-3) C₁₁H₁₅F₃N₄ 260.26 g/mol Propyl (N1), cyclopropanolamine
1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 1006320-25-7) C₆H₁₁N₃ 125.17 g/mol Ethyl (N1), methyl (C5)
N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-... (CAS 1856044-63-7) C₁₃H₁₆F₂N₅ 292.30 g/mol Difluoroethyl (N1), methyl (C5)

Key Trends :

  • Increasing alkyl chain length (ethyl → propyl) elevates molecular weight and lipophilicity.
  • Fluorinated derivatives (e.g., difluoroethyl) exhibit higher metabolic stability and altered electronic profiles .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available research findings on this compound's biological effects, particularly its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_4 with a molecular weight of approximately 212.27 g/mol. The compound features two pyrazole rings which are significant in conferring its biological activities.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of pyrazole can significantly inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
CompoundCell LineIC50 (µM)
N/AMDA-MB-2312.43 - 7.84
N/AHepG24.98 - 14.65
  • Mechanism of Action : The anticancer activity is attributed to various mechanisms including apoptosis induction and inhibition of microtubule assembly . Studies indicate that certain pyrazole derivatives can enhance caspase activity, leading to programmed cell death in cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects:

  • COX Inhibition : Some studies have reported that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, specific derivatives have shown selectivity for COX-2 over COX-1, suggesting potential for reduced side effects compared to traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored as well:

  • Bacterial Inhibition : Certain compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, one study found that specific pyrazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .

Case Studies and Research Findings

Several case studies underscore the biological potential of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against multiple cancer types .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of substituted pyrazoles. The results indicated significant inhibition of inflammatory markers in vitro, supporting their use as therapeutic agents in inflammatory diseases .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of pyrazole derivatives demonstrated effectiveness against common pathogens, highlighting their potential in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, reacting 1-ethyl-1H-pyrazol-3-ylmethanol with 1,5-dimethyl-1H-pyrazol-3-amine under Mitsunobu conditions (e.g., DIAD, PPh₃) can yield the target compound. Alternative routes may use reductive amination with aldehydes or coupling agents like EDC/HOBt. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization by 1H^1H/13C^{13}C NMR and LC-MS are critical for validation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H NMR (to confirm substitution patterns and amine protons), 13C^{13}C NMR (to verify methyl and ethyl groups), and IR (to identify N-H stretching).
  • Chromatography : HPLC or LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 59.4%, H: 7.7%, N: 25.2%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distributions, focusing on the amine and pyrazole nitrogen lone pairs.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) or metal ions .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to handle twinning or disordered regions.
  • Hydrogen Bonding Analysis : Apply graph-set notation (Etter’s rules) to identify recurrent motifs (e.g., R₂²(8) rings) and validate packing interactions .
  • Cross-validate with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. How to design derivatives for enhanced enzyme inhibition?

  • Methodological Answer :

  • Functionalization : Introduce sulfonamide groups (via reaction with sulfonyl chlorides) or trifluoromethyl moieties (using Togni’s reagent) to modulate lipophilicity and binding affinity.
  • SAR Studies : Compare inhibitory activity (IC₅₀) against analogs (e.g., 1,5-dimethylpyrazol-3-sulfonamide derivatives) using enzymatic assays (e.g., fluorescence-based kinase assays) .

Key Notes

  • Advanced Techniques : Prioritize peer-reviewed methodologies (e.g., SHELX for crystallography , DFT for modeling ).
  • Contradiction Management : Cross-disciplinary validation (e.g., crystallography + spectroscopy) ensures data robustness.

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